(1-Ethoxy-2,2,3,3,3-pentafluoropropoxy)triethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-2,2,3,3,3-pentafluoropropoxy)triethylsilane is a fluorinated organosilicon compound. It is characterized by the presence of both ethoxy and pentafluoropropoxy groups attached to a triethylsilane backbone. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-2,2,3,3,3-pentafluoropropoxy)triethylsilane typically involves the reaction of 2,2,3,3,3-pentafluoro-1-propanol with triethylsilane in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The purification of the product is typically achieved through distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-2,2,3,3,3-pentafluoropropoxy)triethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The ethoxy and pentafluoropropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
(1-Ethoxy-2,2,3,3,3-pentafluoropropoxy)triethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated compounds and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1-Ethoxy-2,2,3,3,3-pentafluoropropoxy)triethylsilane involves its interaction with various molecular targets. The fluorinated groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The silicon atom can form stable bonds with other elements, facilitating the formation of complex structures. These interactions are crucial for its applications in modifying surfaces and biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoro-1-propanol: A precursor used in the synthesis of (1-Ethoxy-2,2,3,3,3-pentafluoropropoxy)triethylsilane.
Triethylsilane: Another precursor that provides the silane backbone.
Fluorinated Silanes: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to the combination of ethoxy and pentafluoropropoxy groups attached to a triethylsilane backbone. This unique structure imparts distinct chemical properties, such as high stability, reactivity, and lipophilicity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
(1-ethoxy-2,2,3,3,3-pentafluoropropoxy)-triethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21F5O2Si/c1-5-17-9(10(12,13)11(14,15)16)18-19(6-2,7-3)8-4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPHDRBNXFHCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(F)(F)F)(F)F)O[Si](CC)(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21F5O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.